Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate
Description
Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core modified with a carbamoyl-urea linkage and a 4-ethylpiperazine substituent. The compound’s synthesis involves coupling 4-ethylpiperazine with a substituted aromatic amine, followed by carbamoylation and esterification steps, as inferred from analogous protocols described in (Table 4) .
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 4-[[2-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H26N4O4/c1-3-25-12-14-26(15-13-25)20(27)18-6-4-5-7-19(18)24-22(29)23-17-10-8-16(9-11-17)21(28)30-2/h4-11H,3,12-15H2,1-2H3,(H2,23,24,29) |
InChI Key |
ADOBXQMEOJEZIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: Information regarding industrial-scale production methods for this compound is limited. it is likely synthesized using modified versions of laboratory-scale reactions.
Chemical Reactions Analysis
Reactivity:: Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate may undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group may occur.
Other Transformations: Further functional group modifications are possible.
Nucleophilic Substitution: Alkyl halides, amines, and appropriate solvents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: Its derivatives could be useful in materials science or organic synthesis.
Mechanism of Action
The precise mechanism of action remains elusive due to limited data. further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (Compound 7)
Structural Differences :
Physicochemical Properties :
| Property | Target Compound | Compound 7 |
|---|---|---|
| Melting Point (°C) | Not reported | 152–154 |
| Yield (%) | Not reported | 68 |
| Solubility (Polarity) | Likely moderate | Low (nonpolar) |
Pesticide-Related Methyl Benzoate Derivatives
lists methyl benzoate esters like metsulfuron-methyl and ethametsulfuron-methyl, which feature sulfonylurea and triazine moieties. Key distinctions include:
- Functional Groups : The target compound lacks the sulfonyl and triazine groups critical for herbicidal activity.
- Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s piperazine-carbamoyl structure suggests possible neuromodulatory or receptor-binding roles .
Ryanodine Receptor Modulators
highlights methyl benzoate derivatives (e.g., methyl-2-[3,5-dibromo-2-...]carboxylate) as ryanodine receptor modulators. These compounds often include halogenated aromatic systems and pyrazole rings, unlike the target compound’s piperazine-carbamoyl motif. This structural divergence implies distinct target specificity .
Research Findings and Binding Affinity Predictions
The carbamoyl-urea group may engage in hydrogen bonding with residues in hydrophobic enclosures, while the ethylpiperazine moiety could enhance solubility and moderate affinity via cation-π interactions. Comparative modeling against Compound 7 suggests the target compound’s carbamoyl group may improve binding entropy due to reduced conformational flexibility compared to diazenyl linkages .
Data Tables
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Table 2: Predicted Physicochemical and Binding Properties
| Property | Target Compound | Compound 7 | Metsulfuron-methyl |
|---|---|---|---|
| LogP | ~2.5 (est.) | ~3.8 | 1.1 |
| Hydrogen Bond Donors | 2 | 0 | 3 |
| Glide XP Score (est.) | -8.5 kcal/mol | -7.2 | N/A |
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